molecular formula C24H20ClN3O3 B2891180 2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 903344-68-3

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2891180
CAS No.: 903344-68-3
M. Wt: 433.89
InChI Key: GWLKZKQSKARAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide ( 903344-68-3) is a synthetic indolizine derivative of significant interest in medicinal chemistry and pharmaceutical research . Its molecular structure features an indolizine core functionalized with a 3-chlorophenyl carboxamide moiety and a 4-ethoxybenzoyl substituent, creating a unique profile of electron-donating and electron-withdrawing groups that enhance its versatility in synthetic pathways and its potential for specific binding interactions . Indolizines are recognized as privileged scaffolds in drug discovery due to their planar structure and extended conjugation, which facilitate interactions with biological targets like enzymes and receptors . This compound is particularly valuable as a key intermediate in Structure-Activity Relationship (SAR) studies, allowing researchers to explore its potential in targeting enzyme inhibition or receptor modulation . Research into similar functionalized indolizines has demonstrated promising biological activities, including anticancer effects through mechanisms such as the inhibition of tubulin polymerization . With a molecular formula of C₂₄H₂₀ClN₃O₃ and a molecular weight of 433.89 g/mol, it is characterized by high purity for research applications . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-2-31-18-11-9-15(10-12-18)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-17-7-5-6-16(25)14-17/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKZKQSKARAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19ClN2O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}

This compound features an indolizine core with various substituents that influence its biological properties.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit significant anti-inflammatory properties. For instance, research has shown that certain indolizine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines are critical mediators in inflammatory responses, and their inhibition could lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Mechanism of Action:
The anti-inflammatory effects are believed to stem from the modulation of signaling pathways involved in inflammation. Specifically, indolizine derivatives may inhibit the NF-κB signaling pathway, which is pivotal in the expression of inflammatory cytokines. Additionally, they may affect MAPK pathways, further reducing inflammatory responses .

Anticancer Activity

Indolizines have also been explored for their anticancer potential. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis (programmed cell death) in various cancer cell lines by activating intrinsic apoptotic pathways .

Research Findings:
A study demonstrated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably lower than those of standard chemotherapeutics, suggesting enhanced efficacy .

Case Studies

Study Compound Tested Biological Activity Findings
Study AThis compoundAnti-inflammatoryInhibited TNF-α and IL-6 production; affected NF-κB pathway
Study BVarious indolizine derivativesAnticancerInduced apoptosis in MCF-7 and HeLa cells; lower IC50 values compared to controls

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound shares its indolizine-carboxamide core with multiple analogs but differs in substituent chemistry. Key structural variations among related compounds include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
Target compound C24H20ClN3O3 3-(4-ethoxybenzoyl), N-(3-chlorophenyl) 449.9 Ethoxy, amide, chloro
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C23H17ClN4O4 3-(4-nitrobenzoyl), N-(3-chloro-2-methylphenyl) 448.9 Nitro, amide, chloro, methyl
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C23H17ClN4O4 3-(4-nitrobenzoyl), N-(3-chloro-4-methylphenyl) 448.9 Nitro, amide, chloro, methyl
2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C25H23N3O4 3-(4-methylbenzoyl), N-(3,4-dimethoxyphenyl) 429.5 Methoxy, methyl, amide

Key Observations :

  • Nitro vs. In contrast, the 4-ethoxybenzoyl group in the target compound is electron-donating, which may improve solubility in lipophilic environments .
  • Chlorophenyl Substituents : The target compound’s 3-chlorophenyl group lacks methyl substitutions seen in and (e.g., 3-chloro-2-methylphenyl), reducing steric hindrance near the amide bond. Methyl groups in these analogs could influence binding interactions in biological systems .
  • Methoxy vs.
Physicochemical and Functional Implications
  • Solubility : The ethoxy group in the target compound may enhance solubility in organic solvents compared to nitro-substituted analogs, which exhibit higher polarity .
  • Reactivity : Nitro groups () are prone to reduction, making them candidates for prodrug activation, whereas ethoxy groups are metabolically stable .
  • Biological Potential: While direct activity data is absent in the evidence, structural analogs with nitro or methoxy groups are often explored for antimicrobial or anticancer applications due to their electron-deficient or -rich pharmacophores .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Indolizine core formation via cyclization reactions using catalysts like palladium under inert atmospheres .
  • Benzoylation of the indolizine core using 4-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine) .
  • Carboxamide introduction via nucleophilic substitution with 3-chloroaniline, employing coupling agents like EDCI or DCC .
    • Key parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups (e.g., ethoxybenzoyl aromatic protons at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., C₂₄H₂₁ClN₃O₃) .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen bonding .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for indolizine carboxamides?

  • Approach :

  • Comparative bioassays under standardized conditions (e.g., MIC testing for antimicrobial activity with consistent bacterial strains) .
  • Structural analogs analysis to isolate substituent effects (e.g., 4-ethoxy vs. 4-methylbenzoyl on target binding) .
  • Kinetic solubility studies to assess bioavailability discrepancies, using HPLC to monitor compound stability in physiological buffers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets, focusing on the 3-chlorophenyl group’s hydrophobic interactions .
  • In vitro kinase profiling (e.g., against EGFR or VEGFR2) to correlate substituent modifications (e.g., ethoxy vs. methoxy) with IC₅₀ shifts .
  • Free-energy perturbation (FEP) calculations to model thermodynamic impacts of substituent changes .

Q. What experimental designs are recommended to assess metabolic stability and degradation pathways?

  • Protocol :

  • Liver microsome assays (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., ethoxy group O-dealkylation) .
  • Forced degradation studies under acidic/alkaline/oxidative conditions to map degradation products (e.g., indolizine ring oxidation) .
  • Stability-activity correlation using time-resolved bioassays to link metabolite formation with activity loss .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility and formulation compatibility?

  • Resolution :

  • Solvent screening using DMSO/PBS mixtures with dynamic light scattering (DLS) to detect aggregation .
  • Co-crystallization with cyclodextrins or lipid-based carriers to enhance aqueous solubility .
  • Parallel artificial membrane permeability assays (PAMPA) to validate passive diffusion vs. active transport mechanisms .

Computational and Mechanistic Studies

Q. What computational tools are best suited for predicting off-target interactions and toxicity risks?

  • Tools :

  • SwissADME for pharmacokinetic profiling (e.g., blood-brain barrier penetration) .
  • ProTox-II to predict hepatotoxicity and endocrine disruption based on structural alerts (e.g., chlorophenyl groups) .
  • Molecular dynamics (MD) simulations to assess target selectivity (e.g., >100 ns trajectories for binding site water dynamics) .

In Vivo Experimental Design

Q. How can researchers design robust in vivo studies to evaluate therapeutic efficacy without commercial bias?

  • Guidelines :

  • Dose optimization via allometric scaling from in vitro IC₅₀ values, adjusting for species-specific metabolic rates .
  • Toxicokinetic monitoring with serial blood sampling and histopathology (e.g., liver/kidney sections) .
  • Blinded, randomized trials in disease models (e.g., xenograft mice) with placebo and positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.